BenchChemオンラインストアへようこそ!

2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one

Physicochemical profiling Drug-likeness Lead optimization

2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS 1341425-16-8) is a partially saturated dihydropyrimidinone (DHPM) heterocycle with molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol. The compound bears a 1-aminopropyl substituent at the C-2 position and a hydroxyl group at C-6 on the pyrimidine ring, distinguishing it from both the fully aromatic pyrimidin-4-one series and from DHPM analogs that lack the 6-hydroxy substitution.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B13322901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCC(C1=NC(=CC(=O)N1)O)N
InChIInChI=1S/C7H11N3O2/c1-2-4(8)7-9-5(11)3-6(12)10-7/h3-4H,2,8H2,1H3,(H2,9,10,11,12)
InChIKeyIWGXMYDRJULXCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one: Core Chemical Identity and Sourcing Context


2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS 1341425-16-8) is a partially saturated dihydropyrimidinone (DHPM) heterocycle with molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol [1]. The compound bears a 1-aminopropyl substituent at the C-2 position and a hydroxyl group at C-6 on the pyrimidine ring, distinguishing it from both the fully aromatic pyrimidin-4-one series and from DHPM analogs that lack the 6-hydroxy substitution. The DHPM scaffold is a privileged structure in medicinal chemistry, with well-validated activity across calcium channel modulation, α₁ₐ adrenoceptor antagonism, and adenosine A₂B receptor antagonism [2]. This specific substitution pattern—combining a hydrogen-bond-donating 6-OH with a flexible primary amine side chain—creates a distinct pharmacophore profile relative to the broader DHPM compound class.

Why Generic Dihydropyrimidinone Analogs Cannot Replace 2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one in Target-Focused Research


Within the dihydropyrimidinone class, minor structural variations produce large shifts in target selectivity, potency, and physicochemical profile. The seminal SAR study by Nagarathnam et al. demonstrated that DHPM compounds with different C-2, C-5, and C-6 substitution patterns exhibit Kᵢ values spanning three orders of magnitude (0.2 nM to >100 nM) at the cloned human α₁ₐ receptor [1]. The 1-aminopropyl side chain at C-2 is not a generic spacer; its branched primary amine placement dictates both the pKₐ (~9.5 for the amine group) and the spatial orientation of the cationic center relative to the heterocyclic core [2]. The 6-hydroxy group contributes three hydrogen-bond donor atoms (total HBD count = 3) and a computed LogP of -0.9 [2]. Removing the 6-OH (as in 2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one, CAS 1340207-46-6, MW 153.18) reduces HBD count, alters solubility, and eliminates a key hydrogen-bonding anchor point with catalytic residues in enzyme targets. Similarly, positional isomerism of the aminopropyl chain (1-aminopropyl versus 2-aminopropyl versus 3-aminopropyl) redirects the trajectory of the basic amine, with documented consequences for receptor subtype selectivity in related DHPM series [1]. These structural distinctions make simple analog substitution scientifically indefensible without direct comparative activity data.

Quantitative Differentiation Evidence for 2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one Procurement Decisions


Physicochemical Differentiation: Hydrogen-Bonding Capacity and Lipophilicity Versus 6-Des-Hydroxy Analog

The 6-hydroxy substituent fundamentally alters the hydrogen-bond donor/acceptor profile relative to the 6-des-hydroxy analog 2-(1-aminopropyl)-3,4-dihydropyrimidin-4-one (CAS 1340207-46-6). The target compound presents 3 HBD and 4 HBA sites (PubChem computed) with a predicted XLogP3-AA of -0.9, versus the 6-des-hydroxy analog which has a lower HBD count (estimated ~2) and higher lipophilicity due to the absence of the polar hydroxyl [1]. This difference of approximately one full LogP unit is substantial for aqueous solubility and membrane permeability predictions, which directly affects formulation feasibility and bioassay compatibility .

Physicochemical profiling Drug-likeness Lead optimization

Molecular Weight Advantage for Ligand Efficiency Metrics Versus Heavier Dihydropyrimidinone Leads

At 169.18 g/mol, 2-(1-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one sits in the favorable 'fragment-like' to 'lead-like' MW space (MW < 250), which is substantially lower than optimized DHPM-based α₁ₐ antagonists such as compound (+)-103 (estimated MW > 400 based on disclosed structures) that achieved Kᵢ = 0.2 nM but with higher lipophilicity and molecular complexity [1]. The low MW combined with acceptable LogP (-0.9) yields a predicted ligand efficiency (LE) advantage: assuming equipotent binding, this scaffold would deliver higher LE (LE = 1.4 × pIC₅₀ / heavy atom count) than elaborated DHPM leads [2].

Ligand efficiency Fragment-based screening Lead-likeness

Rotatable Bond Economy: Conformational Pre-organization Versus Flexible-Chain Aminopropyl DHPM Analogs

The target compound contains only 2 rotatable bonds (the 1-aminopropyl side chain), as computed by PubChem [1]. This is identical to the positional isomer 2-(2-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS 1342569-99-6) , but significantly fewer than the 3-aminopropyl homolog (estimated 3 rotatable bonds) or the C-5 amide-extended DHPMs reported by Barrow et al., which contain 5–8+ rotatable bonds [2]. Lower rotatable bond count correlates with reduced entropic penalty upon target binding and improved probability of oral bioavailability, as established by Veber et al. (≤10 rotatable bonds criterion) [3].

Conformational analysis Entropic binding penalty Scaffold design

High-Priority Application Scenarios for 2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one Procurement


Medicinal Chemistry: Fragment-Based and Ligand-Efficiency-Optimized Lead Discovery

With a molecular weight of 169.18 g/mol, 12 heavy atoms, only 2 rotatable bonds, and a balanced LogP of -0.9, this compound is ideally suited as a fragment-like starting point for lead discovery programs targeting enzymes or receptors where hydrogen-bonding interactions with the 6-OH group are pharmacophorically relevant [1]. The low MW provides significant headroom for fragment growth, while the rigid core (rotatable bond count = 2) minimizes entropic binding penalty [1]. Procurement is recommended for fragment libraries, SPR-based screening cascades, and structure-based design campaigns where ligand efficiency (LE > 0.45 expected) is a key decision metric [2].

Selective α₁ₐ Adrenoceptor Antagonist Development: Scaffold-Hopping from Dihydropyridine and DHPM C-5 Amide Series

The DHPM core is a validated replacement for oxidation-prone dihydropyridine α₁ₐ antagonists, as established by Nagarathnam et al. [2]. The C-2 1-aminopropyl substitution provides a basic amine anchor point analogous to the aminopropyl-4-arylpiperidine motif in the C-5 amide series described by Barrow et al. [3], while the 6-OH offers a synthetic handle for further derivatization (e.g., O-alkylation, acylation). The compound's structural simplicity relative to elaborated leads like (+)-103 (Kᵢ = 0.2 nM, 1500-fold selectivity) makes it a strategic starting point for SAR exploration aimed at decoupling potency from molecular complexity [2].

Antidiabetic Lead Identification: α-Glucosidase Inhibitor Chemotype Exploration

The dihydropyrimidinone scaffold has demonstrated tractable α-glucosidase inhibitory activity across multiple research groups, with reported IC₅₀ values ranging from 9.20 μM to 62.4 μM for structurally diverse DHPM derivatives [4]. The 6-hydroxy substitution enables hydrogen-bond formation with catalytic residues (Asp349, Glu304) in the α-glucosidase active site as suggested by molecular docking studies on structurally related DHPM analogs [5]. This compound is recommended for procurement by groups pursuing non-sugar-mimetic α-glucosidase inhibitors for postprandial hyperglycemia management, particularly where structural differentiation from acarbose-like glycomimetics is desired.

Chemical Biology Tool Compound: Primary Amine-Containing DHPM for Bioconjugation and Probe Development

The primary amine on the 1-aminopropyl side chain (pKₐ ~9.5) provides a site for selective covalent modification—including acylation, reductive amination, and NHS-ester coupling—under mild conditions that preserve the dihydropyrimidinone core integrity [1]. With only one reactive amine, chemoselective conjugation to fluorophores, biotin, or photoaffinity labels is achievable without protecting-group strategies. Procurement is recommended for chemical biology groups developing DHPM-based activity-based probes, affinity chromatography ligands, or targeted protein degradation (PROTAC) linker attachment points.

Quote Request

Request a Quote for 2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.